molecular formula C12H12K2N2O16S2 B15342590 dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate

dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate

Cat. No.: B15342590
M. Wt: 582.6 g/mol
InChI Key: YWDZXQCXYVNXOZ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate typically involves the sulfonation of 4-nitrocatechol. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The product is then purified and crystallized to obtain the dipotassium salt dihydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products

The major products formed from these reactions include amino derivatives and substituted phenolic compounds, which can be further utilized in various applications .

Mechanism of Action

The compound acts as a substrate for sulfatase enzymes. The sulfatase catalyzes the hydrolysis of the sulfate ester bond, releasing the phenolic compound and inorganic sulfate. This reaction is crucial in various biochemical pathways, including the degradation of glycosaminoglycans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate is unique due to its specific structure, which allows it to act as an effective substrate for sulfatase enzymes. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

Molecular Formula

C12H12K2N2O16S2

Molecular Weight

582.6 g/mol

IUPAC Name

dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate

InChI

InChI=1S/2C6H5NO7S.2K.2H2O/c2*8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13;;;;/h2*1-3,8H,(H,11,12,13);;;2*1H2/q;;2*+1;;/p-2

InChI Key

YWDZXQCXYVNXOZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)[O-].C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)[O-].O.O.[K+].[K+]

Origin of Product

United States

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